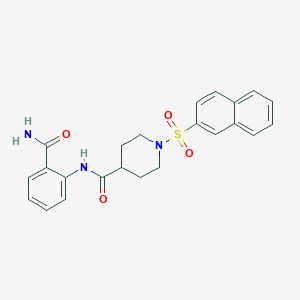![molecular formula C21H23NO5 B7456222 [2-(2,3-Dihydroindol-1-yl)-2-oxoethyl] 3-methoxy-4-propan-2-yloxybenzoate](/img/structure/B7456222.png)
[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl] 3-methoxy-4-propan-2-yloxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl] 3-methoxy-4-propan-2-yloxybenzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DPIB, and it is a derivative of indole-2-carboxylic acid. DPIB has shown promising results in various biological studies, and scientists are exploring its potential applications in drug discovery and other research areas.
作用機序
The mechanism of action of DPIB is not fully understood, but it is believed to involve the inhibition of various enzymes and pathways that are essential for the survival and growth of cancer cells, fungi, and bacteria. DPIB has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Additionally, DPIB has also been shown to inhibit the activity of histone deacetylase, an enzyme that is involved in the regulation of gene expression.
Biochemical and Physiological Effects:
DPIB has been shown to have significant biochemical and physiological effects in various studies. In vitro studies have shown that DPIB can induce apoptosis (programmed cell death) in cancer cells, and it can also inhibit the growth and proliferation of fungi and bacteria. Additionally, DPIB has also been shown to have anti-inflammatory properties, and it can reduce the production of pro-inflammatory cytokines in vitro.
実験室実験の利点と制限
DPIB has several advantages for lab experiments, including its high purity and stability, and its ability to penetrate cell membranes. Additionally, DPIB is relatively easy to synthesize, and it can be produced in large quantities. However, DPIB also has some limitations for lab experiments, including its potential toxicity and its limited solubility in aqueous solutions.
将来の方向性
There are several potential future directions for research on DPIB. One area of interest is the development of DPIB-based drugs for the treatment of cancer and other diseases. Additionally, researchers are exploring the potential use of DPIB in combination with other drugs to enhance its therapeutic effects. Another area of interest is the study of the molecular mechanisms underlying the anticancer and antifungal properties of DPIB. Finally, researchers are also exploring the potential use of DPIB in other research areas, such as neuroscience and immunology.
Conclusion:
In conclusion, [2-(2,3-Dihydroindol-1-yl)-2-oxoethyl] 3-methoxy-4-propan-2-yloxybenzoate is a chemical compound that has shown promising results in various scientific studies. DPIB has potential applications in drug discovery and other research areas, and researchers are exploring its molecular mechanisms and potential therapeutic effects. While there are some limitations to its use in lab experiments, DPIB has several advantages, including its high purity and stability, and its ability to penetrate cell membranes. Overall, DPIB is a compound that has significant potential for future scientific research.
合成法
The synthesis of DPIB involves multiple steps, and it requires expertise in organic chemistry. The first step involves the synthesis of 2-(2,3-dihydroindol-1-yl)-2-oxoethylamine, which is then coupled with 3-methoxy-4-hydroxybenzoic acid using a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). The resulting compound is then esterified with propan-2-ol to obtain DPIB.
科学的研究の応用
DPIB has shown promising results in various scientific studies, and researchers are exploring its potential applications in drug discovery and other research areas. DPIB has been studied for its potential anticancer properties, and it has shown significant cytotoxic effects on various cancer cell lines. Additionally, DPIB has also been studied for its potential antifungal and antibacterial properties.
特性
IUPAC Name |
[2-(2,3-dihydroindol-1-yl)-2-oxoethyl] 3-methoxy-4-propan-2-yloxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO5/c1-14(2)27-18-9-8-16(12-19(18)25-3)21(24)26-13-20(23)22-11-10-15-6-4-5-7-17(15)22/h4-9,12,14H,10-11,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBDVPJRHRJEXKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C(=O)OCC(=O)N2CCC3=CC=CC=C32)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl] 3-methoxy-4-propan-2-yloxybenzoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7456151.png)
![1-(4-ethoxyphenyl)-4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]pyrrolidin-2-one](/img/structure/B7456153.png)

![N-[4-(5-methyl-1H-benzimidazol-2-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B7456169.png)
![2-[[5-benzyl-4-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(ethylcarbamoyl)propanamide](/img/structure/B7456172.png)

![[2-[(3,5-Dichloro-6-methylpyridin-2-yl)amino]-2-oxoethyl] 4-methylsulfonylbenzoate](/img/structure/B7456180.png)
![2-[[4-phenyl-5-(piperidin-1-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B7456186.png)

![2-[[4-benzyl-5-(piperidin-1-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,5-dichlorophenyl)propanamide](/img/structure/B7456196.png)
![N-(2,5-dimethoxyphenyl)-2-[[4-(4-fluorophenyl)-5-(piperidin-1-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7456207.png)
![3'-[(E)-3-phenylprop-2-enyl]spiro[1,2-dihydroindene-3,5'-imidazolidine]-2',4'-dione](/img/structure/B7456211.png)
![2-[(2-Chloro-4-fluorophenyl)methyl]-5-(4-methylphenyl)tetrazole](/img/structure/B7456235.png)